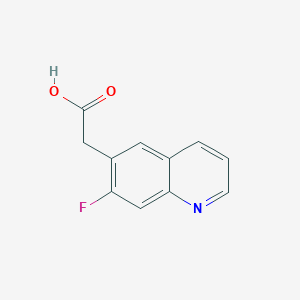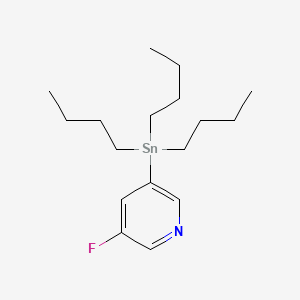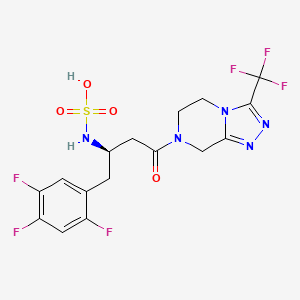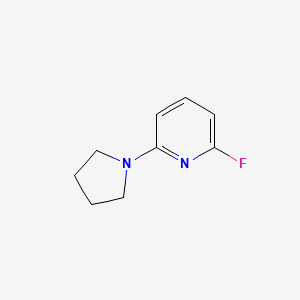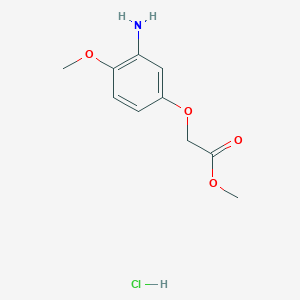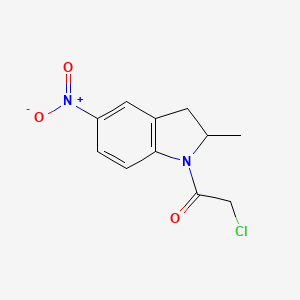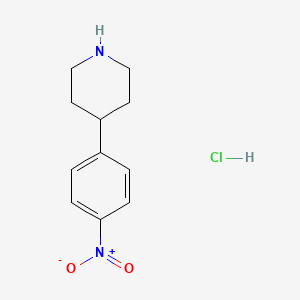![molecular formula C11H12FN3 B1394032 N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine CAS No. 1287218-66-9](/img/structure/B1394032.png)
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine
Overview
Description
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine is a chemical compound characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine typically involves the reaction of 4-fluorophenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This intermediate is then reacted with formaldehyde and methylamine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorophenyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the phenyl ring .
Scientific Research Applications
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenyl group is known to enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can modulate its pharmacokinetic properties. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorophenyl)-N-methylamine: Similar in structure but lacks the pyrazole ring, which may result in different biological activities and applications.
N-{[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine-2-yl]-N-methylmethanesulfonamide}: Contains a pyrimidine ring instead of a pyrazole ring, leading to distinct chemical and pharmacological properties.
Uniqueness
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine is unique due to the combination of the fluorophenyl group and the pyrazole ring, which imparts specific chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-13-7-11-10(6-14-15-11)8-2-4-9(12)5-3-8/h2-6,13H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNDBABZWGJOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=NN1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


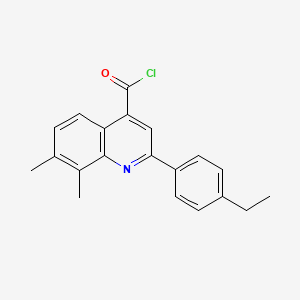
![2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1393951.png)
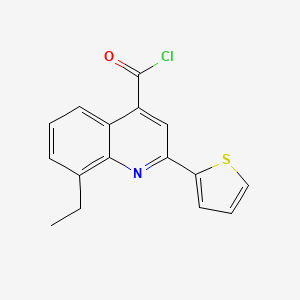
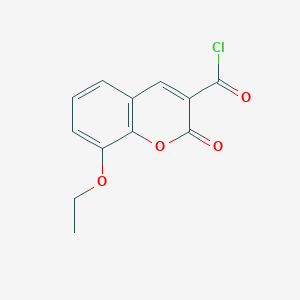
![3-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393954.png)
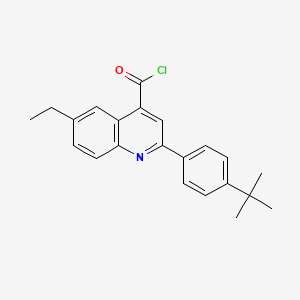
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one](/img/structure/B1393956.png)
